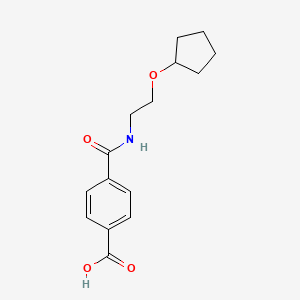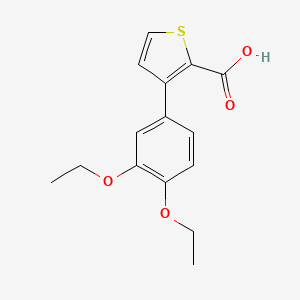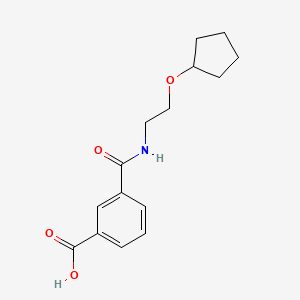![molecular formula C12H13FN2 B7577342 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole, also known as EFMI, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. EFMI is a type of imidazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
科学研究应用
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research has been its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant and anti-inflammatory properties.
作用机制
The mechanism of action of 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to inhibit the activity of certain kinases such as AKT and ERK, which are involved in cell growth and proliferation. It has also been shown to bind to specific receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may be due to its ability to inhibit specific enzymes and receptors in the body.
实验室实验的优点和局限性
One of the advantages of using 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and study of specific pathways. However, one of the limitations of using 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is its relatively low yield and purity, which may make it difficult to obtain enough material for certain experiments.
未来方向
There are many potential future directions for research on 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for studying specific pathways and enzymes in the body, which may lead to the development of new drugs and treatments.
合成方法
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole can be synthesized using a specific method that involves the reaction of 2-ethylimidazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The yield of 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is typically around 50-60%, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
属性
IUPAC Name |
2-ethyl-1-[(2-fluorophenyl)methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-2-12-14-7-8-15(12)9-10-5-3-4-6-11(10)13/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHLZNKPCTXUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)


![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)





![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)